7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-hydroxyethyl)-3-methyl-8-[2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione is a complex organic compound with the molecular formula C16H18N6O4. This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethyl)-3-methyl-8-[2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione typically involves multi-step organic reactionsThe final step involves the condensation of the hydrazinyl group with 3-nitrobenzaldehyde under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve optimizing the laboratory synthesis for scale-up, ensuring purity and yield are maintained.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-hydroxyethyl)-3-methyl-8-[2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialized materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-hydroxyethyl)-3-methyl-8-[2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitrophenyl group may play a role in electron transfer processes, while the purine core can interact with nucleotide-binding sites .
Comparison with Similar Compounds
Similar Compounds
- **7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- **7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-(2-hydroxyethyl)-3-methyl-8-[2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group, in particular, differentiates it from other similar compounds, potentially offering unique interactions and applications.
Properties
Molecular Formula |
C15H15N7O5 |
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Molecular Weight |
373.32 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C15H15N7O5/c1-20-12-11(13(24)18-15(20)25)21(5-6-23)14(17-12)19-16-8-9-3-2-4-10(7-9)22(26)27/h2-4,7-8,23H,5-6H2,1H3,(H,17,19)(H,18,24,25)/b16-8+ |
InChI Key |
MGHGPLHKYMSLMO-LZYBPNLTSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])CCO |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CCO |
Origin of Product |
United States |
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